

# Application Note: Comprehensive Analytical Characterization of 5-Bromo-3-methylpyrazin-2-ol

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## Compound of Interest

Compound Name: **5-Bromo-3-methylpyrazin-2-ol**

Cat. No.: **B1592317**

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## Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of **5-Bromo-3-methylpyrazin-2-ol** (CAS: 100047-56-1), a halogenated pyrazine derivative.<sup>[1][2][3]</sup> Such heterocyclic compounds are pivotal building blocks in medicinal chemistry and materials science, making their unambiguous identification and purity assessment critical for research and development.<sup>[4][5][6][7]</sup> This guide details a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the selection of specific methods and parameters. A key focus is placed on elucidating the structural features and addressing the potential for keto-enol tautomerism inherent to 2-hydroxypyrazine systems.

## Introduction and Physicochemical Overview

**5-Bromo-3-methylpyrazin-2-ol** is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds with significant applications in pharmacology and flavor chemistry.<sup>[6]</sup> The presence of a bromine atom, a methyl group, and a hydroxyl group on the pyrazine core imparts specific chemical reactivity and makes it a versatile intermediate for further synthetic

modifications.<sup>[8]</sup> Accurate characterization is the bedrock of its application, ensuring identity, purity, and consistency in downstream processes.

A critical consideration for this molecule is its existence in tautomeric forms: the aromatic alcohol (pyrazin-2-ol) and the non-aromatic amide (pyrazin-2-one). The analytical approach must be capable of distinguishing or accounting for this equilibrium.

Table 1: Physicochemical Properties of **5-Bromo-3-methylpyrazin-2-ol**

Property	Value	Source
IUPAC Name	5-bromo-3-methyl-1H-pyrazin-2-one	<a href="#">[1]</a>
CAS Number	100047-56-1	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	189.01 g/mol	Calculated
Canonical SMILES	CC1=NC(Br)=CN=C1O	<a href="#">[1]</a>
InChI Key	RNHAEGVBHQSLFS-UHFFFAOYSA-N	<a href="#">[1]</a>
Appearance	Expected to be a solid	General Knowledge

## Structural Elucidation: A Spectroscopic Triad

The primary objective is to confirm the covalent structure of the molecule. A combination of NMR, MS, and FTIR provides orthogonal and confirmatory data to establish its identity unequivocally.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. <sup>1</sup>H NMR confirms the number and environment of protons, while <sup>13</sup>C NMR provides information about the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is recommended as it is capable of dissolving a wide

range of organic compounds and, importantly, allows for the observation of exchangeable protons (from the -OH or -NH group), which would be lost in solvents like D<sub>2</sub>O.

#### Protocol: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d<sub>6</sub>. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire data over a spectral width of 0-12 ppm.
  - Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
  - Process the data with an exponential multiplication (line broadening of ~0.3 Hz) to improve sensitivity.
- <sup>13</sup>C NMR Acquisition:
  - Acquire data over a spectral width of 0-200 ppm.
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of <sup>13</sup>C.

#### Expected Spectral Data & Interpretation:

- <sup>1</sup>H NMR:
  - ~2.3 ppm (singlet, 3H): Corresponds to the methyl (-CH<sub>3</sub>) protons.
  - ~7.5-8.0 ppm (singlet, 1H): Represents the lone proton on the pyrazine ring.
  - ~11-12 ppm (broad singlet, 1H): This is the exchangeable proton. Its chemical shift can help infer the dominant tautomer; a shift in this region is characteristic of an N-H proton in

the pyrazin-2-one form.

- $^{13}\text{C}$  NMR: Five distinct carbon signals are expected. The chemical shifts will be influenced by the electronegative bromine, nitrogen, and oxygen atoms. The presence of a signal  $>160$  ppm would strongly suggest a carbonyl carbon ( $\text{C}=\text{O}$ ), confirming the pyrazin-2-one tautomer as the dominant form in solution.

## Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of a compound, serving as a primary confirmation of its elemental formula. For **5-Bromo-3-methylpyrazin-2-ol**, MS is particularly definitive due to the natural isotopic abundance of bromine. Bromine exists as two stable isotopes,  $^{79}\text{Br}$  (~50.7%) and  $^{81}\text{Br}$  (~49.3%), which are separated by 2 mass units.<sup>[9]</sup> This results in a characteristic "doublet" or "M/M+2" peak pattern for any fragment containing a bromine atom, providing an unmistakable signature.<sup>[9][10]</sup>

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap analyzer for accurate mass measurement.
- Acquisition Parameters:
  - Ionization Mode: Positive Electrospray Ionization (ESI+) is typically effective for nitrogen-containing heterocycles, which are readily protonated.
  - Mass Range: Scan from  $\text{m/z}$  50 to 500.
  - Data Analysis: Look for the protonated molecular ion  $[\text{M}+\text{H}]^+$ .

Expected Spectral Data & Interpretation:

The mass spectrum should exhibit a pair of peaks of nearly equal intensity, separated by 2  $\text{m/z}$  units, corresponding to the  $[\text{M}+\text{H}]^+$  ion.

Table 2: Expected Molecular Ion Peaks for  $C_5H_5BrN_2O$ 

Ion	Isotope Combination	Calculated m/z	Expected Relative Intensity
$[M+H]^+$	$C_5H_6^{79}BrN_2O^+$	188.9718	~100%
$[M+2+H]^+$	$C_5H_6^{81}BrN_2O^+$	190.9698	~98%

The observation of this isotopic pattern with accurate mass measurements confirming the elemental formula provides exceptionally strong evidence for the compound's identity.

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Causality:** FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[11\]](#) [\[12\]](#)[\[13\]](#)[\[14\]](#) For this compound, FTIR is invaluable for probing the keto-enol tautomerism. The presence of a strong C=O stretch would confirm the pyrazin-2-one form, while a distinct O-H stretch would indicate the pyrazin-2-ol form.

### Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
- **Instrumentation:** Use a standard FTIR spectrometer equipped with an ATR accessory.
- **Acquisition:**
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum over the range of 4000-500  $cm^{-1}$ .
  - Co-add 16-32 scans to obtain a high-quality spectrum.

### Expected Spectral Data & Interpretation:

Table 3: Key FTIR Absorption Bands and Their Interpretation

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Interpretation
3200-2800	N-H Stretch (amide)	A broad band in this region indicates the presence of the pyrazin-2-one tautomer.
3500-3200	O-H Stretch (alcohol)	A sharp to broad peak here would suggest the pyrazin-2-ol form. Its absence or weakness points to the keto form.
~1650	C=O Stretch (amide)	A strong, sharp absorption band is a definitive marker for the pyrazin-2-one tautomer.
1600-1450	C=C & C=N Stretches	Aromatic and heteroaromatic ring vibrations. <a href="#">[15]</a>
~2950	C-H Stretch	Aliphatic C-H from the methyl group.
~3100	C-H Stretch	Aromatic C-H from the ring proton.
< 700	C-Br Stretch	Typically found in the fingerprint region.

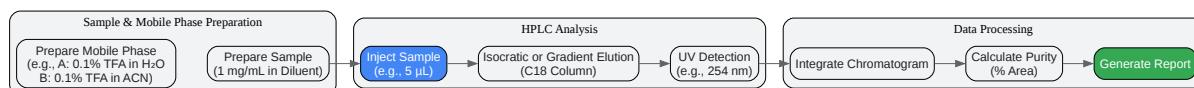
The combined data from these three spectroscopic techniques should provide an unambiguous structural assignment.

## Purity Assessment and Quantification

Once the structure is confirmed, its purity must be determined. HPLC is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[\[16\]](#) [\[17\]](#)

## Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. By monitoring the eluent with a UV detector, impurities can be separated from the main compound and quantified based on their relative peak areas.



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Caption: Workflow for HPLC purity analysis.

Protocol: HPLC Purity Determination

- Mobile Phase Preparation:
  - Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
  - Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
  - Degas both phases by sonication or vacuum filtration.
- Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of ACN/water (or a suitable diluent).
- Chromatographic Conditions:

Table 4: Recommended HPLC Method Parameters

Parameter	Recommended Setting	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Standard reverse-phase column offering good resolution for small molecules.
Mobile Phase	Gradient: 5% B to 95% B over 15 min	A gradient ensures that impurities with a wide range of polarities are eluted and detected.
Flow Rate	1.0 mL/min	Standard analytical flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Detection	UV at 254 nm	Aromatic and conjugated systems typically absorb strongly at this wavelength.
Injection Vol.	5 µL	A small volume prevents peak distortion and column overloading.

- Data Analysis:
  - Integrate all peaks in the chromatogram.
  - Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
  - The Limit of Quantification (LOQ) and Limit of Detection (LOD) should be established during formal method validation.

## Summary and Concluding Remarks

The comprehensive characterization of **5-Bromo-3-methylpyrazin-2-ol** requires an integrated analytical strategy. The described triad of spectroscopic methods—NMR for structural

connectivity, MS for molecular weight and isotopic confirmation, and FTIR for functional group analysis—provides a robust and definitive identification of the molecule. This structural confirmation is complemented by RP-HPLC, which serves as the gold standard for assessing purity. Together, these methods form a self-validating system that ensures the quality and identity of the material, which is paramount for its successful application in research and development.

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